1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene
Overview
Description
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H6BrF3 and its molecular weight is 263.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reagent-Modulated Optional Site Selectivities
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is used in the study of reagent-modulated optional site selectivities. This involves the metalation of halobenzotrifluorides, where chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent. This process is facilitated by alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, offering insights into regioselectivity in organometallic chemistry (Mongin, Desponds, & Schlosser, 1996).
Versatile Starting Material for Organometallic Synthesis
The compound serves as a versatile starting material in organometallic synthesis. It is used in the preparation of a range of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This highlights its role in the synthesis of complex organometallic compounds (Porwisiak & Schlosser, 1996).
Study of Steric Pressure in Chemical Reactions
This chemical is also pivotal in understanding the relay propagation of crowding and steric pressure in molecular structures. It acts as both an emitter and transmitter of steric pressure, providing valuable insights into the role of molecular substituents in affecting reaction outcomes (Schlosser et al., 2006).
Aryne Route to Naphthalenes
It is instrumental in the synthesis of naphthalenes through the 'aryne' route. This involves generating phenyllithium intermediates and trapping them to form bromo(trifluoromethyl)phenyllithium, which is key to producing various naphthalene derivatives (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
The compound is used in crystal structure analysis to understand molecular conformations and intermolecular interactions. This is crucial in the field of crystallography and material science for understanding the properties of new materials (Wang Yong-jian, 2010).
Properties
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHLTKKGCESBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441160 | |
Record name | 1-(3-bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173019-83-5 | |
Record name | 1-(3-Bromo-1-propyn-1-yl)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173019-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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